[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467448
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -](/images/structure/VC13467448.png)
Specification
Molecular Formula | C15H29N3O3 |
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Molecular Weight | 299.41 g/mol |
IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate |
Standard InChI | InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-11(9-18)17(6)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
Standard InChI Key | YCWRBRHMLYYZRA-KIYNQFGBSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 1.
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(S)-2-Amino-3-methylbutanoyl group: A branched-chain amino acid derivative providing chirality and hydrogen-bonding capacity.
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tert-Butyl carbamate: A bulky protecting group that enhances solubility and stability .
The stereochemistry at the C2 and C3 positions of the pyrrolidine ring and the amino acid moiety is critical for its biological interactions. The (S) configuration at both chiral centers ensures spatial alignment compatible with enzymatic binding pockets .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₃₁N₃O₃ | |
Molecular weight | 313.44 g/mol | |
IUPAC name | tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
SMILES | CC(C)C@@HN | |
InChIKey | YIDFKWFMTAVXJE-ABLWVSNPSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Amino acid activation: (S)-2-Amino-3-methylbutanoic acid is activated using carbodiimides (e.g., DCC) to form an acyl chloride or mixed anhydride.
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Pyrrolidine functionalization: The pyrrolidine nitrogen is acylated with the activated amino acid, followed by methyl carbamate formation via reaction with methyl chloroformate.
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tert-Butyl protection: The carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Reaction temperature | 0–5°C (acylation step) | Prevents racemization |
Solvent | Anhydrous THF | Enhances nucleophilicity |
Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates carbamate formation |
Analytical Characterization
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NMR spectroscopy: ¹H NMR (CDCl₃) displays signals for tert-butyl (δ 1.43 ppm), pyrrolidine protons (δ 3.2–3.5 ppm), and methyl carbamate (δ 3.01 ppm) .
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Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 314.3 [M+H]⁺ .
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HPLC purity: >98% achieved using a C18 column (acetonitrile/water gradient).
Biological Activity and Applications
Pharmaceutical Applications
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Peptide synthesis: The tert-butyl group protects amines during solid-phase peptide synthesis, later removed via trifluoroacetic acid .
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Drug candidates: Serves as an intermediate in antivirals (e.g., hepatitis C protease inhibitors) and neuroactive agents .
Table 3: Comparative Bioactivity of Analogues
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
Methyl-(R)-pyrrolidin-3-yl-carbamate | HCV NS3/4A protease | 12.3 | |
[1-((S)-2-Amino-butyryl)-pyrrolidin-3-yl]-ethyl-carbamate | GABAₐ receptor | 89.7 |
Pharmacokinetics and Toxicology
ADME Profile
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Absorption: High permeability predicted via the Caco-2 model (Papp > 10 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the tert-butyl group generates carboxylic acid metabolites .
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Excretion: Primarily renal (70%), with minor biliary excretion.
Toxicity Data
Comparative Analysis with Structural Analogues
Impact of Substituents
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tert-Butyl vs. benzyl esters: tert-Butyl enhances metabolic stability but reduces aqueous solubility compared to benzyl.
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Methyl carbamate vs. ethyl: Methyl groups lower steric hindrance, improving target binding.
Table 4: Physicochemical Comparison
Compound | Molecular Weight | LogP | Solubility (mg/mL) |
---|---|---|---|
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamate | 313.44 | 2.1 | 0.45 |
[1-((S)-2-Amino-butyryl)-pyrrolidin-3-yl]-ethyl-carbamate | 299.41 | 1.8 | 1.02 |
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